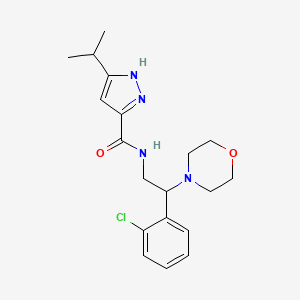
6-Hydroxymethyl Exemestane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxymethyl Exemestane-d3 is a deuterated analog of 6-Hydroxymethyl Exemestane, a derivative of Exemestane. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer. The deuterated form, this compound, is labeled with deuterium, which can be useful in various research applications, particularly in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium into the 6-Hydroxymethyl Exemestane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps in the synthesis include:
Starting Material: The synthesis begins with Exemestane or its precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or deuterium gas under catalytic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxymethyl Exemestane-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy Exemestane-d3.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-Hydroxymethyl Exemestane-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.
Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.
Chemical Research: The compound is used as a reference standard in analytical chemistry.
Industrial Applications: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
6-Hydroxymethyl Exemestane-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H24O3 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |
Clé InChI |
MNBSDZVEXCMDRX-XWURDPMBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
